molecular formula C13H10N2O5S B14675902 1-Benzylsulfinyl-2,4-dinitrobenzene CAS No. 35804-37-6

1-Benzylsulfinyl-2,4-dinitrobenzene

Cat. No.: B14675902
CAS No.: 35804-37-6
M. Wt: 306.30 g/mol
InChI Key: LKWVQGBAQZESOK-UHFFFAOYSA-N
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Description

1-Benzylsulfinyl-2,4-dinitrobenzene (CAS 35804-37-6) is a nitroaromatic compound of interest in scientific research, characterized by a benzylsulfinyl group attached to a 2,4-dinitrobenzene ring. With a molecular weight of 306.30 g/mol and the molecular formula C13H10N2O5S, this compound serves as a versatile building block and reagent in organic synthesis and biochemical studies . Its core research value lies in its application as a substrate for nucleophilic aromatic substitution reactions. The electron-withdrawing nitro groups activate the benzene ring towards attack by nucleophiles, facilitating the synthesis of more complex organic molecules . In biological research, its properties are investigated for potential interactions with cellular thiols and enzymes . The mechanism of action involves the compound acting as an electrophile. The nitro groups withdraw electron density from the aromatic ring, making it susceptible to nucleophilic attack. This reactivity is central to its role in forming covalent adducts with various nucleophiles, such as thiols and amines . Compared to common halogenated analogs like 1-chloro-2,4-dinitrobenzene (CDNB) or 1-fluoro-2,4-dinitrobenzene (FDNB), the benzylsulfinyl group introduces distinct electronic and steric properties, which can influence the compound's solubility and reactivity profile . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for in-vitro use and is not certified for human or veterinary diagnostic or therapeutic applications .

Properties

CAS No.

35804-37-6

Molecular Formula

C13H10N2O5S

Molecular Weight

306.30 g/mol

IUPAC Name

1-benzylsulfinyl-2,4-dinitrobenzene

InChI

InChI=1S/C13H10N2O5S/c16-14(17)11-6-7-13(12(8-11)15(18)19)21(20)9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

LKWVQGBAQZESOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzylsulfinyl-2,4-dinitrobenzene typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method involves the reaction of 1-chloro-2,4-dinitrobenzene with benzylsulfinyl chloride under basic conditions. The reaction proceeds via the formation of a Meisenheimer complex, which then eliminates the chloride ion to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylsulfinyl-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: This is the primary reaction type, where nucleophiles such as amines or thiols can replace the benzylsulfinyl group.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The benzylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-amino-2,4-dinitrobenzene.

    Reduction: 1-Benzylsulfinyl-2,4-diaminobenzene.

    Oxidation: 1-Benzylsulfonyl-2,4-dinitrobenzene.

Scientific Research Applications

1-Benzylsulfinyl-2,4-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzylsulfinyl-2,4-dinitrobenzene involves its interaction with nucleophiles, leading to the formation of substitution products. The nitro groups on the benzene ring are electron-withdrawing, making the ring more susceptible to nucleophilic attack. The benzylsulfinyl group can also participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The substituent at position 1 critically influences solubility, reactivity, and biological interactions. Key analogs include:

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Key Physicochemical Properties
1-Benzylsulfinyl-2,4-dinitrobenzene Benzylsulfinyl (-SO-C₆H₅CH₂) C₁₃H₁₀N₂O₄S 314.3 Likely polar, moderate solubility in organic solvents due to sulfinyl group.
1-Chloro-2,4-dinitrobenzene (CDNB) Chloro (-Cl) C₆H₃ClN₂O₄ 202.55 Solid, insoluble in water, soluble in ether/benzene; flash point 381°F .
1-Fluoro-2,4-dinitrobenzene (FDNB) Fluoro (-F) C₆H₃FN₂O₄ 186.10 Reactive electrophile; used in peptide sequencing .
1-Iodo-2,4-dinitrobenzene (IDNB) Iodo (-I) C₆H₃IN₂O₄ 294.00 High molecular weight; used in GST activity assays .
1-Butyl-2,4-dinitrobenzene Butyl (-C₄H₉) C₁₀H₁₂N₂O₄ 224.21 Lipophilic; limited water solubility .

Key Observations :

  • Electronic Effects: Halogenated derivatives (Cl, F, I) are strong electrophiles due to electron-withdrawing nitro and halogen groups, facilitating nucleophilic substitution reactions.
  • Solubility: CDNB and FDNB exhibit poor aqueous solubility but dissolve in non-polar solvents. The benzylsulfinyl analog may display intermediate polarity, enhancing compatibility with both aqueous and organic phases.

Biochemical Reactivity and Enzyme Interactions

Glutathione S-Transferase (GST) Activity

GST enzymes catalyze the conjugation of glutathione (GSH) to electrophilic substrates. Halogenated dinitrobenzenes are classic GST substrates:

Compound GST Activity (nmol/min/mg) Enzyme Class Affinity Notes
CDNB 1,000–1,500 Broad (Tau, Alpha) Gold standard for GST assays; high reactivity due to Cl leaving group .
FDNB 200–400 Tau-class specific Lower activity than CDNB; used in specialized assays .
IDNB 50–100 Limited affinity Reduced reactivity due to larger iodine atom .
Benzylsulfinyl analog Predicted: 300–600 Unknown Sulfinyl group may hinder nucleophilic attack compared to halogens.

Mechanistic Insights :

  • The chloro group in CDNB facilitates rapid displacement by GSH, yielding a measurable chromogenic product. In contrast, the benzylsulfinyl group may form a more stable transition state, slowing conjugation .
  • FDNB’s smaller fluorine atom allows moderate reactivity, while iodine’s bulkiness in IDNB reduces enzymatic efficiency .

Toxicity and Environmental Impact

Compound Acute Toxicity (LD₅₀) Environmental Risk
CDNB Rat oral: 1,070 mg/kg; Skin: Severe irritation High aquatic toxicity; persistent in environment .
FDNB Skin sensitizer; causes contact dermatitis Moderate; bioaccumulation potential .
Benzylsulfinyl analog Not reported Likely lower than halogens due to reduced electrophilicity.

Notable Risks:

  • The sulfinyl group in this compound may mitigate toxicity by reducing electrophilic reactivity compared to halogens.

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